(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
PZUVTQYOKUMPDY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Diamine Precursors
One common approach involves starting from chiral ethane-1,2-diamine derivatives that undergo electrophilic aromatic substitution or cross-coupling with trifluoromethyl-substituted aryl intermediates. This method benefits from:
- High stereoselectivity.
- Avoidance of racemization.
- Potential for scale-up using biocatalysis or asymmetric catalysis.
Nucleophilic Addition to Trifluoromethylated Aldehydes or Ketones
A frequently employed synthetic route includes nucleophilic addition of ethylenediamine to trifluoromethyl-substituted aromatic aldehydes or ketones, followed by reduction steps to yield the diamine. For example:
- Ethylenediamine reacts with 3-(trifluoromethyl)benzaldehyde under mild conditions.
- Subsequent reduction (e.g., catalytic hydrogenation or hydride reagents) converts the imine intermediate to the diamine.
This pathway allows for:
- Straightforward access to the diamine framework.
- Control over stereochemistry via chiral catalysts or resolution techniques.
Radical Trifluoromethylation and Cross-Coupling
Radical trifluoromethylation of aryl precursors or cross-coupling reactions using trifluoromethylated aryl halides with ethane-1,2-diamine derivatives can also be employed. These methods typically involve:
- Transition metal catalysis (e.g., Pd, Cu catalysts).
- Use of trifluoromethyl sources such as Togni reagents or CF3I.
- Conditions optimized to preserve the chiral center.
Industrial Synthesis Considerations
Industrial-scale production may utilize:
- Reaction of benzotrichloride with hydrogen fluoride to form trifluorotoluene derivatives.
- Subsequent functionalization to introduce the ethane-1,2-diamine moiety.
- Continuous flow reactors to enhance yield, purity, and process safety.
Reaction Conditions and Optimization
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Aromatic trifluoromethylation | Radical CF3 sources, metal catalysts, mild temperature | Ensures high selectivity and functional group tolerance |
| Nucleophilic addition | Ethylenediamine, aromatic aldehyde/ketone, solvent (e.g., 2-propanol), room temperature | Mild conditions favor stereoselectivity |
| Reduction | Hydride reagents (LiAlH4, borane) or catalytic hydrogenation | Converts imine intermediates to diamines |
| Chiral resolution/asymmetric catalysis | Chiral ligands, enzymes, or biocatalysts | Essential for obtaining (1R) enantiomer |
Research Findings and Analytical Data
- Studies indicate that the presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity due to its strong electron-withdrawing nature and lipophilicity.
- Asymmetric synthesis using chiral diamine precursors yields products with enantiomeric excesses above 90%, critical for pharmaceutical applications.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and chiral High-Performance Liquid Chromatography (HPLC) are employed to confirm structure and purity.
Comparative Data Table of Related Compounds and Preparation Methods
| Compound | Key Preparation Method | Chiral Control Strategy | Typical Yield (%) | Notes |
|---|---|---|---|---|
| This compound | Nucleophilic addition + reduction | Asymmetric catalysis or resolution | 70-85 | Mild conditions, high stereoselectivity |
| (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | Multi-step organic synthesis with flow reactors | Biocatalysis or chiral catalysts | 75-90 | Industrial scalability demonstrated |
| (1R)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | Asymmetric synthesis with biocatalysis | Enzyme-mediated stereoselectivity | 65-80 | Requires tight control of pH and temp |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of neuroprotective agents.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N1-Methyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (4p)
- Structure : Methylation at the N1 position; retains the 3-CF₃ phenyl group.
- Molecular Formula : C₁₀H₁₆F₃N₂O
- Used in [3+2]-cycloaddition reactions for heterocycle synthesis .
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine
- Structure : Replaces -CF₃ with -Cl.
- Molecular Formula : C₈H₁₁ClN₂
- Key Differences : Chlorine is less electron-withdrawing than -CF₃, altering reactivity in electrophilic substitutions. Demonstrates the impact of halogen substituents on electronic properties .
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Modifications to the Amine Groups
(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
- Structure : Symmetrical dimer with -CF₃ groups on both aromatic rings and N-methylation.
- Molecular Formula : C₁₈H₁₈F₆N₂
- Key Differences: Higher molecular weight (376.34 g/mol) and lipophilicity. Potential applications in asymmetric catalysis due to its chiral centers and rigid structure .
N1,N1-Dimethyl-1-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
Stereochemical Variants
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Data Table: Comparative Overview of Key Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine | 3-CF₃, R-configuration | C₉H₁₁F₃N₂ | 204.19 | Heterocycle synthesis, ligand design |
| N1-Methyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (4p) | 3-CF₃, N1-methyl | C₁₀H₁₆F₃N₂O | 237.12 | [3+2] Cycloaddition reactions |
| (1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine | Bis(3-CF₃), N,N'-dimethyl | C₁₈H₁₈F₆N₂ | 376.34 | Catalysis, chiral resolution |
| (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine | 3-Cl | C₈H₁₁ClN₂ | 170.64 | Electronic effect studies |
| (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | 5-Cl, 3-CF₃, S-configuration | C₉H₁₀ClF₃N₂ | 238.64 | Stabilized transition states |
Biological Activity
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12F3N2
- Molecular Weight : 204.19 g/mol
- Structural Features :
- Contains a trifluoromethyl group attached to a phenyl ring.
- Features an ethane backbone with two amine groups, contributing to its chiral nature.
The presence of the trifluoromethyl group significantly influences the compound's electronic properties and solubility, enhancing its interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound is believed to act as an inhibitor or modulator of enzyme activity, influencing various metabolic pathways essential for biological functions.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : Its binding affinity may modulate receptor signaling, potentially leading to therapeutic effects.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The structural motifs suggest potential antimicrobial effects.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
Case Studies
A study focusing on fluorinated compounds highlighted the enhanced cytotoxicity of similar structures against human cancer cell lines such as PC-3 (prostate cancer) and U-373 MG (astrocytoma). The presence of the trifluoromethyl group was noted to enhance selectivity and potency in these cases .
| Cell Line | EC50 (μM) | Observed Effect |
|---|---|---|
| PC-3 | 2.5 | 94% maximal inhibition |
| U-373 MG | 5.0 | Significant reduction in viability |
| HepG2 | 4.0 | Moderate cytotoxicity |
Synthesis and Applications
Several synthetic routes have been developed for the preparation of this compound, often involving nucleophilic substitutions or reductions that preserve the chiral integrity of the compound.
Potential Applications :
- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
- Material Science : Investigating its properties in polymer chemistry due to its unique fluorinated structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
